Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-
Description
Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)- (CAS 52962-99-9, C₉H₁₂O₂) is a norbornene derivative featuring a methoxymethyl substituent at the 7-position. This compound is notable for its role in synthesizing the Corey lactone, a key intermediate in prostaglandin production via Baeyer-Villiger oxidation . Its bicyclic framework and electron-donating methoxymethyl group influence both regioselectivity in electrophilic additions and stability of carbocation intermediates, as demonstrated by quantum mechanical calculations .
Properties
CAS No. |
62912-32-7 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
7-(methoxymethyl)bicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C9H12O2/c1-11-5-8-6-2-3-7(8)9(10)4-6/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
FAQMUJPTADIXNH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1C2CC(=O)C1C=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Routes
Diels-Alder Cycloaddition as Core Construction
The bicyclo[2.2.1]heptene skeleton is commonly synthesized via Diels-Alder reactions between cyclopentadiene and suitable dienophiles. For example, the reaction of cyclopentadiene with methyl acrylate or related esters forms bicyclo[2.2.1]hept-5-ene-2-carboxylates, which can be further transformed into ketones.
- Step 1: Diels-Alder reaction between cyclopentadiene and an appropriate dienophile (e.g., methyl acrylate or methyl-3-bromopropiolate).
- Step 2: Functional group manipulation to introduce the ketone at the 2-position.
- Step 3: Introduction of the methoxymethyl group at the 7-position via substitution or protection/deprotection strategies.
Functionalization at the 7-Position
The methoxymethyl substituent at the 7-position can be introduced by:
- Nucleophilic substitution on a 7-hydroxymethyl precursor using methylating agents such as methyl iodide or dimethyl sulfate.
- Protection/deprotection sequences where a hydroxymethyl group is first introduced and then converted to the methoxymethyl ether.
Hydrolysis and Ketal Hydrolysis
In some synthetic routes, ketal intermediates are employed to protect ketone functionalities during substitution steps. Hydrolysis of these ketals to regenerate the ketone is achieved using hydrochloric acid, which has been shown to be more efficient than other methods.
Representative Synthetic Procedure
A representative synthetic sequence based on literature data is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Cyclopentadiene + methyl-3-bromopropiolate | Formation of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester |
| 2 | Ketal formation | Acid catalysis with diol | Protection of ketone group |
| 3 | Nucleophilic substitution | Treatment with methoxide or methylating agent | Introduction of methoxymethyl group at 7-position |
| 4 | Ketal hydrolysis | Hydrochloric acid treatment | Regeneration of ketone functionality |
This sequence ensures regioselective functionalization and efficient conversion to the target compound.
Alternative Approaches and Precursors
Other precursors such as 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide have been used as intermediates to access bicyclo[2.2.1]hept-5-en-2-one derivatives through base hydrolysis and subsequent functionalization. Although these methods are more complex, they offer stereochemical control and access to enantiomerically pure compounds.
Industrial and Patent Perspectives
Patent literature reveals the use of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters and their isomers in perfume compositions, indicating the commercial relevance of such compounds and their derivatives. The preparation methods focus on obtaining pure isomers with desirable olfactory properties, often involving stereoselective synthesis and purification steps.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
7-Syn-methoxymethylnorborn-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxymethyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)- serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules. Its unique structure allows for selective reactions that can lead to various derivatives.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[2.2.1]hept-5-en-2-one | Bicyclic Ketone | Basic structure without substituents |
| Bicyclo[3.3.0]octa-1(6),2,4-triene | Bicyclic Compound | Different ring size and connectivity |
| Norbornene | Bicyclic Alkene | Lacks ketone functionality |
| Bicyclo[2.2.1]heptan-2-one | Saturated Bicyclic | No double bond; fully saturated |
Medicinal Chemistry Applications
Research indicates that bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)- may exhibit biological activity that could be harnessed for therapeutic purposes.
Case Study: Interaction Studies
Preliminary studies have shown potential interactions with biological systems, suggesting possible applications in drug development:
- Cholinergic Receptor Ligands : Similar compounds have been investigated for their ability to bind to cholinergic receptors, indicating a potential pathway for therapeutic applications against neurological disorders .
Environmental Chemistry
The physicochemical properties of bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)- also make it relevant in environmental studies, particularly concerning its behavior in aqueous systems.
Solubility and Partitioning
Understanding the solubility of this compound in water is crucial for assessing its environmental impact:
Mechanism of Action
The mechanism of action of 7-Syn-methoxymethylnorborn-5-en-2-one involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The methoxymethyl group and the ketone group play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Parent Compound: Bicyclo[2.2.1]hept-5-en-2-one (Norbornenone)
- Molecular Formula : C₇H₈O (CAS 694-98-4) .
- Key Differences :
- Lacks the 7-methoxymethyl substituent, leading to reduced steric hindrance and altered electronic effects.
- Reactivity: Electrophilic additions favor positions dictated by the unsubstituted bicyclic framework, whereas the methoxymethyl group in the derivative stabilizes hyperconjugative interactions, enhancing carbocation stability at the 6-position .
- Applications: Serves as a precursor for functionalized norbornene derivatives but lacks direct utility in prostaglandin synthesis .
Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptane-2-one)
- Molecular Formula : C₁₀H₁₆O (CAS 76-22-2) .
- Key Differences :
- Three methyl groups at positions 1, 7, and 7 introduce significant steric bulk, reducing solubility in polar solvents compared to the methoxymethyl derivative.
- Reactivity: The electron-donating methyl groups enhance carbonyl polarization, but steric effects limit accessibility for nucleophilic attacks.
- Applications : Widely used in pharmaceuticals and fragrances, contrasting with the synthetic utility of 7-(methoxymethyl)- derivatives .
7-syn-Substituted Derivatives
Ester Derivatives: Bicyclo[2.2.1]hept-5-en-2-yl Isobutyrate
Data Table: Structural and Reactivity Comparison
Research Findings and Mechanistic Insights
- Regioselectivity: The methoxymethyl group in the target compound stabilizes carbocations via n(O)/σ(C-C)/π hyperconjugation, directing electrophilic additions to the 6-position. This contrasts with norbornenone, where additions follow classical Markovnikov rules .
- Steric vs. Electronic Effects : Bulky substituents (e.g., hexamethyl) prioritize steric control, while methoxymethyl’s electron-donating nature modulates electronic effects, enabling precise regioselectivity in prostaglandin synthesis .
Biological Activity
Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)- is a compound of significant interest in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has the following chemical structure:
- IUPAC Name: Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-
- Molecular Formula: CHO
- CAS Number: 694-98-4
Biological Activity Overview
Bicyclo[2.2.1]hept-5-en-2-one derivatives have been shown to exhibit various biological activities, including:
- Antimicrobial Activity: Several studies have reported the antimicrobial properties of bicyclic compounds, suggesting their potential use in treating infections.
- Anti-inflammatory Effects: Research indicates that these compounds may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
The proposed mechanisms through which bicyclo[2.2.1]hept-5-en-2-one exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in inflammatory pathways.
- Interaction with Cellular Receptors : They may act on various receptors, modulating cellular responses.
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Cytotoxicity against cancer cells |
Case Study: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the anticancer properties of bicyclo[2.2.1]hept-5-en-2-one derivatives against human breast cancer cell lines (MCF-7). The results indicated that at concentrations of 50 µM, the compound induced a significant reduction in cell viability (p < 0.05). Mechanistically, flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.
Table 2: Cytotoxicity Results
| Concentration (µM) | Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 25 | 75 | 15 |
| 50 | 45 | 40 |
| 100 | 30 | 70 |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 7-(methoxymethyl)bicyclo[2.2.1]hept-5-en-2-one?
- Methodology : Two primary routes are reported:
- Route 1 : Base hydrolysis of 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide precursors, achieving yields >90% under mild conditions (e.g., NaOH in aqueous THF) .
- Route 2 : Baeyer-Villiger oxidation of bicyclo[2.2.1]hept-5-en-2-one derivatives using peracid catalysts (e.g., mCPBA), which introduces the methoxymethyl group regioselectively .
- Optimization : Reaction temperature (0–25°C) and solvent polarity significantly influence regioselectivity and yield.
Q. How can the structure and purity of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR identify key signals (e.g., norbornene protons at δ 6.2–6.5 ppm, methoxymethyl at δ 3.3–3.5 ppm) .
- IR Spectroscopy : Carbonyl stretch (~1750 cm) and ether C-O stretch (~1100 cm) confirm functional groups .
- X-ray Crystallography : Resolves absolute configuration and steric effects in crystalline derivatives .
Q. What are the compound’s key reactivity patterns in organic synthesis?
- Baeyer-Villiger Oxidation : Forms lactones (e.g., Corey lactone) critical for prostaglandin synthesis under oxidative conditions .
- Diels-Alder Reactivity : The norbornene scaffold participates as a diene or dienophile, enabling access to polycyclic architectures .
Advanced Research Questions
Q. How can stereochemical discrepancies in derivatives be resolved?
- Case Study : Conflicting H NMR data for diastereomers may arise from dynamic ring puckering.
- Resolution :
- Chiral Chromatography : Separates enantiomers using cellulose-based columns .
- X-ray Analysis : Assigns absolute configuration (e.g., (1R,2R,4R) for the (+)-enantiomer) .
- Derivatization : Conversion to saturated ketones (via hydrogenation) simplifies spectral interpretation .
Q. What experimental strategies address contradictions in reaction yields across studies?
- Example : Discrepancies in Baeyer-Villiger oxidation yields (50–90%) may stem from peroxide purity or solvent effects.
- Mitigation :
- Control Experiments : Replicate conditions with freshly distilled mCPBA and anhydrous solvents .
- Kinetic Profiling : Monitor reaction progress via in situ FTIR to identify side reactions .
Q. How does the compound’s steric environment influence its role in enzyme-catalyzed reactions?
- Mechanistic Insight : The bicyclic framework mimics rigid transition states in hydrolase or oxidase assays.
- Experimental Design :
- Docking Studies : Compare binding affinities of methoxymethyl vs. unsubstituted derivatives .
- Isotopic Labeling : C-labeled ketone tracks metabolic fate in enzymatic systems .
Q. What are its applications in natural product synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
